3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol is a chemical compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . This compound features a unique structure that includes both an oxane ring and an azetidine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol typically involves the formation of the oxane and azetidine rings followed by their functionalization. One common synthetic route includes the reaction of oxane derivatives with azetidine precursors under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[4-(Aminomethyl)oxan-4-yl]azetidine: Similar structure but lacks the hydroxyl group.
4-(Aminomethyl)oxane: Contains only the oxane ring.
Azetidin-3-ol: Contains only the azetidine ring with a hydroxyl group.
Uniqueness
3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol is unique due to the presence of both oxane and azetidine rings in its structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-[4-(aminomethyl)oxan-4-yl]azetidin-3-ol |
InChI |
InChI=1S/C9H18N2O2/c10-5-8(1-3-13-4-2-8)9(12)6-11-7-9/h11-12H,1-7,10H2 |
InChI Key |
MYQCIJZLPIWFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CN)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.